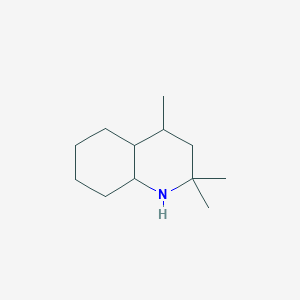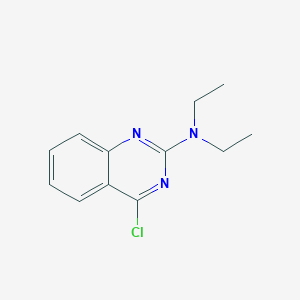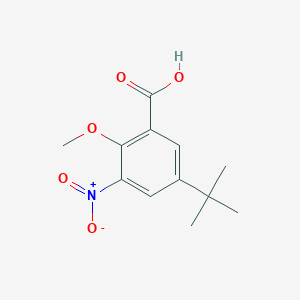![molecular formula C9H11BrO2 B8666811 1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)
1-Bromo-3-[(methoxymethoxy)methyl]benzene
Overview
Description
1-Bromo-3-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position and a methoxymethoxy group is attached to the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-((methoxymethoxy)methyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-((methoxymethoxy)methyl)benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-((methoxymethoxy)methyl)phenol, 3-((methoxymethoxy)methyl)aniline.
Oxidation: 3-((methoxymethoxy)methyl)benzaldehyde, 3-((methoxymethoxy)methyl)benzoic acid.
Reduction: 3-((methoxymethoxy)methyl)benzene.
Scientific Research Applications
1-Bromo-3-[(methoxymethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attack. These interactions lead to the formation of intermediates that further react to produce the final products .
Comparison with Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group, leading to different reactivity and applications.
1-Bromo-4-((methoxymethoxy)methyl)benzene: Positional isomer with the methoxymethoxy group at the fourth position, affecting its chemical behavior.
Uniqueness: 1-Bromo-3-[(methoxymethoxy)methyl]benzene is unique due to the presence of both bromine and methoxymethoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
VNDYOHGWFBUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
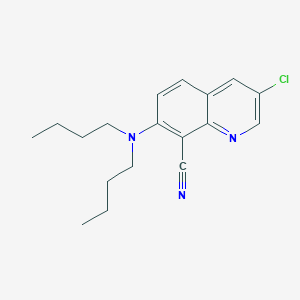
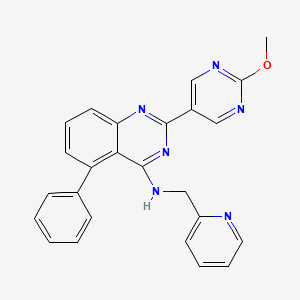
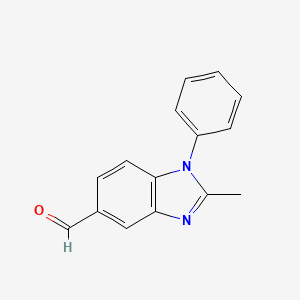
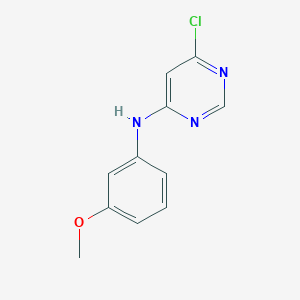
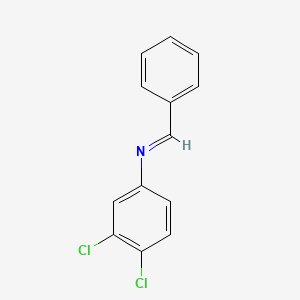
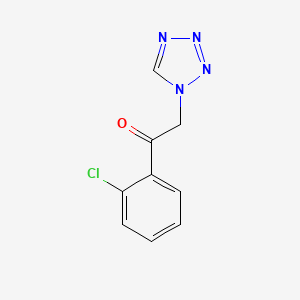
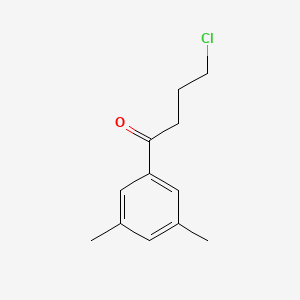
![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
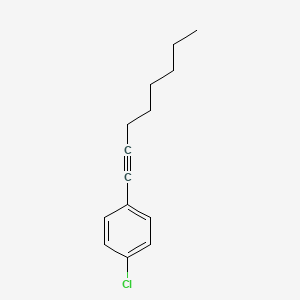
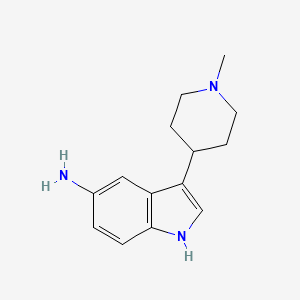
![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)
